(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, which are then coupled together through a series of reactions.
Preparation of 6,7-dihydrothieno[3,2-c]pyridine: This can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor under acidic or basic conditions.
Synthesis of azetidin-1-yl derivatives: Azetidines are often prepared through cyclization reactions involving β-amino alcohols or β-amino acids.
Formation of 5-methyl-1-phenyl-1H-pyrazole: This can be synthesized via the reaction of phenylhydrazine with an appropriate diketone or β-keto ester.
The final coupling step involves the reaction of these intermediates under conditions that promote the formation of the desired methanone linkage, often using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at reactive sites, such as halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structures allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical properties not found in simpler compounds.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-19(11-22-25(15)17-5-3-2-4-6-17)21(26)24-13-18(14-24)23-9-7-20-16(12-23)8-10-27-20/h2-6,8,10-11,18H,7,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYLLUXJHYWIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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